molecular formula C13H10N2O3 B2870236 3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid CAS No. 855423-32-4

3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid

Cat. No.: B2870236
CAS No.: 855423-32-4
M. Wt: 242.234
InChI Key: APRNLMIZUQMXDA-QPJJXVBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid typically involves the reaction of 4-hydroxyphenylacrylic acid with 2-chloropyrimidine under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of the phenylacrylic acid attacks the chloropyrimidine, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in various derivatives with different functional groups attached to the pyrimidinyloxy moiety .

Scientific Research Applications

3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyloxy group can form hydrogen bonds or other interactions with these targets, modulating their activity. The acrylic acid moiety may also participate in covalent bonding or other interactions, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid is unique due to its combination of a pyrimidinyloxy group and an acrylic acid moiety. This structure allows it to participate in a wide range of chemical reactions and makes it valuable in diverse scientific research applications .

Properties

IUPAC Name

(E)-3-(4-pyrimidin-2-yloxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-12(17)7-4-10-2-5-11(6-3-10)18-13-14-8-1-9-15-13/h1-9H,(H,16,17)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRNLMIZUQMXDA-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666386
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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